“4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline” is a compound that contains a 1,2,3-triazole ring system . This system can be obtained through a copper-catalyzed click reaction of azides with alkynes . The compound exhibits a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
The synthesis of this compound involves a Cu(I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) . One-pot click chemistry is also used to link the triazole and benzimidazole pharmacophore .
The compound was characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR . It was also analyzed using ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .
The 1,2,3-triazole ring system in the compound can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes . This organo-catalytic method was found to be highly regioselective due to the presence of substituents on the (E)-vinyl sulfone moiety .
The compound can be synthesized through various chemical methods, notably the copper-catalyzed azide-alkyne cycloaddition reaction. It is classified as a benzotriazole derivative and has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anticancer, antibacterial, and antiviral properties .
The synthesis of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline typically employs the following methods:
Typical reaction conditions for CuAAC include:
The molecular formula for 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline is C₁₃H₁₂N₄. Its structure consists of:
Key structural data includes:
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline can undergo several types of chemical reactions:
The primary target for 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline is the enzyme acetylcholinesterase. The mechanism involves:
Studies suggest that this compound exhibits favorable drug-like properties that enhance its bioavailability and therapeutic potential.
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline has a broad range of applications:
Research indicates potential for developing more selective and potent derivatives based on this compound's structure, particularly in the context of medicinal chemistry aimed at treating various diseases .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3